molecular formula C10H16Cl2N2 B15307772 3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-aminedihydrochloride

3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-aminedihydrochloride

Cat. No.: B15307772
M. Wt: 235.15 g/mol
InChI Key: CKSLNCJOYILOSB-UHFFFAOYSA-N
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Description

3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-aminedihydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications . The compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl group at the 3-position and an amine group at the 6-position, stabilized as a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-aminedihydrochloride typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a biogenic amine reacts with an aldehyde or α-keto acid to form the tetrahydroisoquinoline core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and the use of robust catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-aminedihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alkyl halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinolones, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines .

Scientific Research Applications

3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-aminedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-aminedihydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of neurotransmitter systems, inhibition of monoamine oxidase (MAO), and scavenging of free radicals . These actions contribute to its neuroprotective and potential therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-aminedihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group at the 3-position and an amine group at the 6-position makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c1-7-4-9-5-10(11)3-2-8(9)6-12-7;;/h2-3,5,7,12H,4,6,11H2,1H3;2*1H

InChI Key

CKSLNCJOYILOSB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)C=CC(=C2)N.Cl.Cl

Origin of Product

United States

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